

analytical data for 6-chloro-3-methyl-1H-indole.

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | Methyl 6-chloro-1H-indole-4-carboxylate |
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An In-Depth Analytical and Comparative Guide to 6-Chloro-3-methyl-1H-indole

This guide provides a comprehensive overview of the analytical data for 6-chloro-3-methyl-1H-indole, a halogenated indole derivative of interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise analytical characteristics of its substituted analogs is critical for unambiguous identification, purity assessment, and quality control in research and development settings.

This document moves beyond a simple data sheet to offer a comparative analysis against its key positional isomers. By highlighting the subtle yet significant differences in their spectroscopic and chromatographic profiles, this guide equips researchers with the necessary tools to confidently distinguish between these closely related compounds. All data presented is supported by experimental protocols and authoritative sources to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Overview

6-chloro-3-methyl-1H-indole is a white solid with the molecular formula C₉H₈ClN.^{[1][2]} A summary of its fundamental properties provides the foundation for its analytical characterization.

Table 1: Physicochemical Properties of 6-Chloro-3-methyl-1H-indole

| Property | Value | Source |
|-------------------|-----------------------------------|---------------------|
| Molecular Formula | C ₉ H ₈ ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Monoisotopic Mass | 165.0345270 Da | [1] |
| Melting Point | 115-116 °C | [3] |
| CAS Number | 158905-35-2 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure. The data presented here was recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.[\[3\]](#)

¹H NMR Analysis

The ¹H NMR spectrum of 6-chloro-3-methyl-1H-indole shows distinct signals for each proton. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons, which is a key differentiator from its isomers.

- Causality of Signal Assignment: The broad singlet at ~7.88 ppm is characteristic of the N-H proton of the indole ring. The signal at 7.48 ppm is a doublet, corresponding to the H5 proton, which shows ortho-coupling to the H4 proton. The H7 proton appears as a doublet at 7.33 ppm due to its meta-relationship with H5. The signal for the H4 proton at 7.09 ppm is a doublet of doublets, arising from its ortho-coupling to H5 and meta-coupling to H7. The methyl group at the C3 position gives rise to a sharp singlet (or a narrow doublet due to long-range coupling) at 2.31 ppm.[\[3\]](#)

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the aromatic carbons.

Table 2: NMR Spectroscopic Data for 6-Chloro-3-methyl-1H-indole in CDCl₃[\[3\]](#)

| ¹ H NMR | Assignment | ¹³ C NMR | Assignment |
|--------------------|-------------------------|---------------------|------------|
| δ (ppm) | Multiplicity, J (Hz) | δ (ppm) | |
| 7.88 | s (br), 1H | 136.67 | C7a |
| 7.48 | d, J = 8.4 Hz, 1H | 127.93 | C6 |
| 7.33 | d, J = 1.5 Hz, 1H | 127.05 | C3a |
| 7.09 | dd, J = 8.4, 1.8 Hz, 1H | 122.32 | C2 |
| 6.95 | dd, J = 2.0, 0.9 Hz, 1H | 119.94 | C4 |
| 2.31 | d, J = 0.9 Hz, 3H | 119.82 | C5 |
| 112.03 | C7 | | |
| 110.96 | C3 | | |
| 9.67 | -CH ₃ | | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 6-chloro-3-methyl-1H-indole, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

- Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion ($[M]^+$) would be observed at m/z 165, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks). Common fragmentation pathways for 3-methylindoles involve the loss of a hydrogen atom to form a stable quinolinium-like cation, leading to a significant $[M-1]^+$ peak.^[4] Further fragmentation could involve the loss of the methyl group or cleavage of the indole ring.

Chromatographic Methods for Purity and Analysis

Chromatography is essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and thermally stable compounds like substituted indoles.^[5] The choice of the GC column is critical for achieving good separation from isomers. A non-polar or medium-polarity column is typically effective. The mass spectrometer detector provides confirmation of the peak identity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for analyzing indole derivatives.^[6] A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, provides excellent resolution. Detection is typically performed using a UV detector, monitoring at wavelengths around 220 nm and 280 nm where the indole chromophore absorbs strongly.

Comparative Analysis: Distinguishing 6-Chloro-3-methyl-1H-indole from its Isomers

The primary challenge in indole analysis is often the differentiation of positional isomers. The analytical techniques described above reveal unique fingerprints for each isomer. Here, we compare the 6-chloro isomer with the 5-chloro isomer.

Table 3: ^1H NMR Comparison of 6-Chloro vs. 5-Chloro-3-methyl-1H-indole^[3]

| Compound | H4 Signal (δ , ppm, mult.) | H6 Signal (δ , ppm, mult.) | H7 Signal (δ , ppm, mult.) | Distinguishing Feature |
|-----------------------------|------------------------------------|------------------------------------|------------------------------------|---|
| 6-Chloro-3-methyl-1H-indole | 7.09, dd | - | 7.33, d | H7 is a narrow doublet (meta-coupling only). H4 is a doublet of doublets. |
| 5-Chloro-3-methyl-1H-indole | 7.57, d | 7.16, dd | 7.27, d | H4 is a narrow doublet. H6 is a doublet of doublets. H7 is a standard doublet (ortho-coupling). |

- Expert Interpretation: The substitution pattern directly impacts the proton environment. In the 6-chloro isomer, the H7 proton has only one meta-coupled neighbor (H5), resulting in a small coupling constant and a narrow doublet. In contrast, for the 5-chloro isomer, the H4 proton only has a meta-coupled neighbor (H6), giving a narrow doublet, while the H7 proton has an ortho-coupled neighbor (H6), resulting in a larger, more typical doublet splitting. These distinct splitting patterns in the aromatic region are unequivocal identifiers.

Standard Operating Protocols

The following protocols are provided as validated starting points for the analysis of 6-chloro-3-methyl-1H-indole.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and vortex until the sample is fully dissolved.

- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer at 25 °C. Use standard pulse programs.
- Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: GC-MS Analysis

- System: Agilent 7890A GC or equivalent, coupled to a mass selective detector.[\[3\]](#)
- Column: Agilent 19091J-413 (30 m \times 320 μm \times 0.25 μm) or similar 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector at 250 °C, split ratio 50:1.
- Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
- MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-450.

Protocol 3: HPLC-UV Analysis

- System: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm \times 250 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Detection: UV at 220 nm.

Visualized Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of a synthetic indole derivative like 6-chloro-3-methyl-1H-indole.

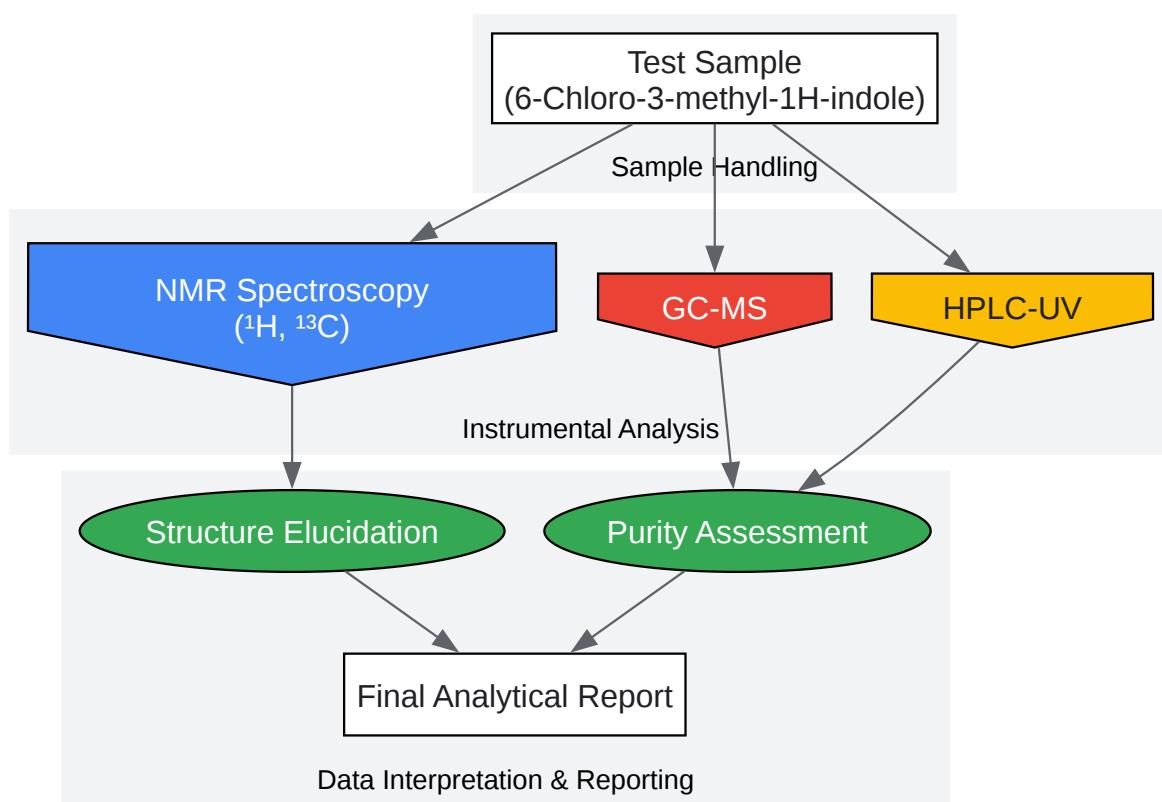


Figure 1: Comprehensive Analytical Workflow

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Caption: A standard workflow for sample analysis.

Isomer Differentiation Logic

This diagram outlines the logical process for distinguishing between chlorinated 3-methylindole isomers using ^1H NMR data.

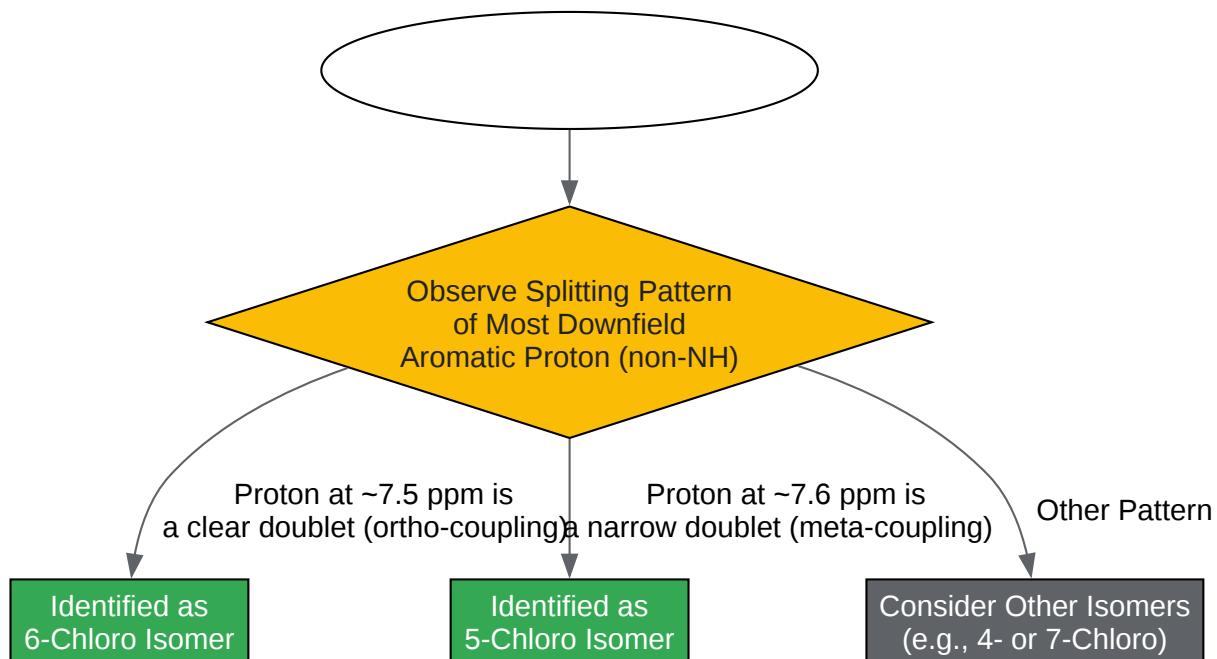


Figure 2: Logic for Isomer Differentiation via ^1H NMR

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Caption: Differentiating isomers based on NMR splitting.

Conclusion

The definitive analytical characterization of 6-chloro-3-methyl-1H-indole relies on a multi-technique approach. While basic properties and mass spectrometry confirm its elemental composition and mass, NMR spectroscopy provides the unambiguous structural proof. Specifically, the chemical shifts and coupling patterns of the aromatic protons in the ^1H NMR spectrum serve as a robust fingerprint, allowing for clear differentiation from its positional isomers. The chromatographic methods outlined herein provide the necessary tools for assessing purity and ensuring sample integrity. This guide serves as a foundational reference for researchers working with this and related indole compounds.

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